4-Ethoxy-5-(ethoxymethyl)-2-methyl-1,2-dihydro-3H-pyrazol-3-one
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Overview
Description
4-Ethoxy-5-(ethoxymethyl)-2-methyl-1,2-dihydro-3H-pyrazol-3-one is a chemical compound with the molecular formula C9H16N2O3 and a molecular weight of 200.235 g/mol . This compound is part of the pyrazolone family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and dyes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-5-(ethoxymethyl)-2-methyl-1,2-dihydro-3H-pyrazol-3-one typically involves the reaction of ethyl acetoacetate with hydrazine hydrate, followed by alkylation with ethyl bromide. The reaction conditions often include refluxing in ethanol as a solvent .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-5-(ethoxymethyl)-2-methyl-1,2-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazolone derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenated compounds and strong bases like sodium hydride are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolones, hydrazine derivatives, and other functionalized pyrazolone compounds .
Scientific Research Applications
4-Ethoxy-5-(ethoxymethyl)-2-methyl-1,2-dihydro-3H-pyrazol-3-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Ethoxy-5-(ethoxymethyl)-2-methyl-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can lead to various biological effects, such as reduced inflammation or pain relief .
Comparison with Similar Compounds
Similar Compounds
- 4-Ethoxy-5-(hydroxymethyl)-2-methylphenylboronic acid
- 4-Ethoxy-5-methoxy-2-(trifluoromethyl)benzoic acid
- (2E,4S)-4-ethoxy-5-methylhex-2-ene
Uniqueness
4-Ethoxy-5-(ethoxymethyl)-2-methyl-1,2-dihydro-3H-pyrazol-3-one is unique due to its specific substitution pattern on the pyrazolone ring, which imparts distinct chemical and biological properties. Its ethoxymethyl and ethoxy groups contribute to its solubility and reactivity, making it a valuable compound in various applications .
Properties
CAS No. |
92214-12-5 |
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Molecular Formula |
C9H16N2O3 |
Molecular Weight |
200.23 g/mol |
IUPAC Name |
4-ethoxy-5-(ethoxymethyl)-2-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C9H16N2O3/c1-4-13-6-7-8(14-5-2)9(12)11(3)10-7/h10H,4-6H2,1-3H3 |
InChI Key |
IQINBSUSUFTHJB-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1=C(C(=O)N(N1)C)OCC |
Origin of Product |
United States |
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